molecular formula C11H9BrClNO2S2 B263081 5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide

5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide

Cat. No. B263081
M. Wt: 366.7 g/mol
InChI Key: OZTSNESGUOAXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCT-100 and has been found to have several interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of BCT-100 is complex and involves several different pathways. One of the primary mechanisms by which this compound acts is by binding to the active site of enzymes and preventing them from carrying out their normal functions. BCT-100 has also been found to have effects on cellular signaling pathways, including the MAPK/ERK pathway, which plays an important role in cell growth and differentiation.
Biochemical and Physiological Effects:
BCT-100 has several biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its inhibitory effects on enzymes, this compound has been found to have anti-inflammatory and anti-tumor properties. BCT-100 has also been shown to have effects on the immune system, including the ability to modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BCT-100 in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective at inhibiting several different enzymes, making it a valuable tool for studying their functions. However, one limitation of using BCT-100 is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on BCT-100. One area of interest is the development of new compounds based on the structure of BCT-100 that may have improved properties for use in scientific research. Another area of interest is the study of the effects of BCT-100 on different physiological systems, including the nervous system and the cardiovascular system. Finally, there is potential for the use of BCT-100 in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of BCT-100 is a complex process that involves several steps. The starting materials for the synthesis include 3-chloro-2-methylphenylamine, 5-bromo-2-thiophenesulfonyl chloride, and a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.

Scientific Research Applications

BCT-100 has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the function of certain proteins and enzymes in the body. BCT-100 has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and sulfonamide hydrolase, which play important roles in a variety of physiological processes.

properties

Molecular Formula

C11H9BrClNO2S2

Molecular Weight

366.7 g/mol

IUPAC Name

5-bromo-N-(3-chloro-2-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H9BrClNO2S2/c1-7-8(13)3-2-4-9(7)14-18(15,16)11-6-5-10(12)17-11/h2-6,14H,1H3

InChI Key

OZTSNESGUOAXGD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.